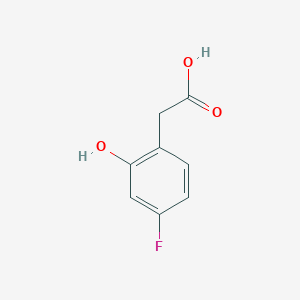

4-Fluoro-2-hydroxyphenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYLRXYSJAYKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Advanced Synthetic Routes to 4-Fluoro-2-hydroxyphenylacetic Acid and its Precursors

The construction of the this compound scaffold and its precursors often involves sophisticated multi-step synthetic sequences and innovative chemo-enzymatic approaches.

Multi-Step Synthesis Approaches for Halogenated Hydroxyphenylacetic Acids

The synthesis of halogenated hydroxyphenylacetic acids, including the 4-fluoro-2-hydroxy variant, typically relies on multi-step chemical transformations. A common strategy for preparing hydroxyphenylacetic acids involves the reaction of a protected phenol (B47542) with formaldehyde (B43269) and hydrogen chloride to form a benzyl (B1604629) chloride derivative. This intermediate is then reacted with an alkali metal cyanide to introduce the nitrile group, which is subsequently hydrolyzed to the carboxylic acid. google.com For instance, the synthesis of 4-hydroxyphenylacetic acid can be achieved by reacting benzyl phenyl ether with formaldehyde and hydrogen chloride to yield 4-benzyloxybenzyl chloride, followed by cyanation and acidic hydrolysis. google.com

Another approach involves the direct modification of a pre-existing aromatic ring. For example, the synthesis of 4-fluoro-2-hydroxybenzoic acid, a related precursor, can be accomplished by the nucleophilic aromatic substitution of 2,4-difluorobenzoic acid with sodium hydroxide. chemicalbook.com The resulting 4-fluorosalicylic acid can then potentially be converted to this compound through further functional group manipulations. Similarly, the preparation of 3-chloro-4-hydroxyphenylacetic acid from o-chlorophenol highlights a pathway involving chlorination and subsequent functionalization to build the acetic acid side chain. google.com These multi-step syntheses often require careful control of reaction conditions to achieve the desired regioselectivity and yield.

Chemo-Enzymatic Synthesis Considerations for Fluorinated Aromatic Acids

Chemo-enzymatic synthesis has emerged as a powerful strategy for the selective and efficient production of fluorinated organic compounds. caltech.eduresearchgate.net This approach combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis. A notable strategy involves the use of cytochrome P450 monooxygenases to introduce a hydroxyl group at a specific, often unactivated, position on a substrate. caltech.eduresearchgate.net This enzymatic hydroxylation can then be followed by a chemical deoxofluorination step to replace the hydroxyl group with a fluorine atom. caltech.eduresearchgate.net This two-step procedure offers a concise route to selectively incorporate fluorine atoms into complex molecules. caltech.edu

Enzymes such as aldolases, lipases, and transaminases are also instrumental in the synthesis of fluorinated compounds. researchgate.net For instance, L-threonine aldolase (B8822740) can catalyze the formation of β-hydroxy-α-amino acids with high stereoselectivity, which can be valuable intermediates in the synthesis of more complex fluorinated molecules. researchgate.net The use of enzymes like purine (B94841) nucleoside phosphorylases (PNP) has enabled the synthesis of fluorinated nucleoside analogs through chemo-enzymatic methods. nih.gov These biocatalytic approaches offer advantages in terms of mild reaction conditions, high selectivity, and reduced environmental impact compared to purely chemical methods. nih.govmdpi.com

Synthesis and Characterization of this compound Derivatives

The functional handles of this compound, namely the carboxylic acid and the phenolic hydroxyl group, provide opportunities for a wide range of chemical modifications to generate diverse derivatives.

Esterification and Amidation Reactions for Molecular Diversification

The carboxylic acid moiety of this compound is readily converted into esters and amides, providing a straightforward method for molecular diversification. Esterification can be achieved through various methods, including the classic Fischer esterification using an alcohol in the presence of an acid catalyst. A milder and often more efficient method for sterically hindered or acid-sensitive substrates is the Steglich esterification. organic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the ester formation under mild conditions. organic-chemistry.org

Similarly, amidation reactions can be carried out by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents, followed by reaction with a primary or secondary amine. These reactions allow for the introduction of a wide variety of substituents, altering the physicochemical properties of the parent molecule.

Regioselective Functionalization and Structural Modification

Beyond simple esterification and amidation, the aromatic ring and the hydroxyl group of this compound can be subjected to regioselective functionalization to create more complex structural modifications. The hydroxyl group can be alkylated, for instance, by reaction with an alkyl halide in the presence of a base. An example of such a transformation is the methylation of 4-acetyl-4'-fluoro-2-hydroxybiphenyl using dimethyl sulfate (B86663) and potassium carbonate. prepchem.com

Electrophilic aromatic substitution reactions on the phenyl ring could also be employed to introduce additional functional groups, although the directing effects of the existing substituents (fluoro, hydroxyl, and acetic acid groups) would need to be carefully considered to control the regioselectivity of the reaction. These advanced modifications allow for the fine-tuning of the molecule's properties for specific applications.

Biochemical Transformations and Enzymatic Interactions

Microbial Metabolism of 4-Fluoro-2-hydroxyphenylacetic Acid and Related Compounds

The degradation of synthetic fluorinated compounds is a critical area of research, driven by their persistence in the environment. Microorganisms, particularly soil bacteria, are central to the catabolism of these molecules, often employing specialized enzymatic pathways.

A pivotal discovery in the biodegradation of organofluorines was the isolation of a Pseudomonas species capable of utilizing p-fluorophenylacetic acid as its sole carbon source. cdnsciencepub.com During its growth, this bacterium releases all of the organic fluorine from the substrate into the culture medium as fluoride (B91410) ions. cdnsciencepub.com Detailed analysis of the culture medium when resting cells were incubated with p-fluorophenylacetic acid led to the isolation and identification of several fluorinated intermediates. Through spectroscopic and chemical methods, This compound was unequivocally identified as one of these key metabolic products. cdnsciencepub.com

This finding demonstrated a specific microbial pathway for the degradation of a fluorinated aromatic acid, highlighting the role of hydroxylation in preparing the aromatic ring for further breakdown. Other intermediates identified in this pathway by the Pseudomonas sp. are listed in the table below.

| Intermediates in p-Fluorophenylacetic Acid Degradation by Pseudomonas sp. |

| D(+)-Monofluorosuccinic acid |

| trans-3-Fluoro-3-hexenedioic acid |

| (−)-4-Carboxymethyl-4-fluorobutanolide |

| This compound |

| 4-Fluoro-3-hydroxyphenylacetic acid |

| Data derived from a study on a Pseudomonas sp. capable of growing on p-fluorophenylacetic acid. cdnsciencepub.com |

The bacterial catabolism of fluorinated aromatic compounds involves a series of enzymatic reactions designed to deconstruct the stable aromatic ring. While some bacteria can mineralize these compounds completely, the presence of fluorine can often hinder or alter metabolic pathways. nih.govnih.gov For instance, in the metabolism of trifluoromethyl (TFM)-substituted compounds, meta-cleavage of the catechol ring can occur, but the resulting product may be a dead-end metabolite that the organism cannot process further, indicating the inhibitory effect of the fluorine substitution. nih.govnih.gov

Defluorination, the cleavage of the C-F bond, is the critical step in detoxifying and mineralizing organofluorine compounds. This process can occur under both aerobic and anaerobic conditions and is catalyzed by enzymes known as defluorinases, which have been identified across various organisms, including bacteria. researchgate.net The degradation of compounds like 4-chlorophenylacetic acid by Pseudomonas species can proceed through different pathways depending on the initial enzymatic attack. nih.gov For example, the catabolism of 4-hydroxyphenylacetic acid often involves the homogentisate (B1232598) pathway, whereas chlorinated analogs may be processed via a meta-cleavage pathway involving homoprotocatechuate. nih.govasm.org These pathways underscore the versatility of microbial systems in adapting to halogenated substrates, although the high stability of the C-F bond makes fluorinated compounds particularly recalcitrant. mdpi.com

Molecular Mechanisms of Enzyme-Substrate Interactions

The transformation of this compound and related compounds is mediated by specific enzymes that exhibit remarkable catalytic mechanisms. These enzymes are central to both microbial degradation pathways and have potential applications in biotechnology and diagnostics.

The production of p-cresol (B1678582) from the fermentation of tyrosine is a distinctive characteristic of the pathogenic bacterium Clostridium difficile and serves as a biomarker for its detection. nih.govresearchgate.net This conversion is carried out by the enzyme p-hydroxyphenylacetate decarboxylase, a novel glycyl radical enzyme. nih.gov The enzyme catalyzes the decarboxylation of p-hydroxyphenylacetic acid (4-HPA) to form p-cresol. nih.govresearchgate.net

Studies on the purified enzyme from C. difficile revealed its substrate specificity. The enzyme acts on both p-hydroxyphenylacetate and 3,4-dihydroxyphenylacetate. nih.govresearchgate.net The affinity for 3,4-dihydroxyphenylacetate (Km = 0.5 mM) is significantly higher than for p-hydroxyphenylacetate (Km = 2.8 mM). researchgate.netresearchgate.net This enzymatic reaction is a key diagnostic marker, as C. difficile is the only clostridial species known to express this specific decarboxylase. researchgate.net The enzyme is irreversibly inactivated by oxygen, consistent with its function in an anaerobic organism. nih.govresearchgate.net The development of immunoenzymatic tests for C. difficile often targets the toxins produced by the bacterium, but the detection of metabolic products like p-cresol remains a relevant diagnostic approach. nih.gov

| Properties of p-Hydroxyphenylacetate Decarboxylase from Clostridium difficile | |

| Enzyme Type | Glycyl radical enzyme |

| Reaction | Decarboxylation of p-hydroxyphenylacetic acid to p-cresol |

| Substrates | p-Hydroxyphenylacetate (Km = 2.8 mM), 3,4-Dihydroxyphenylacetate (Km = 0.5 mM) |

| Inhibitors | Competitively inhibited by p-hydroxyphenylacetylamide and p-hydroxymandelate |

| Oxygen Sensitivity | Irreversibly inactivated by molecular oxygen |

| Diagnostic Relevance | Formation of p-cresol is a unique metabolic marker for C. difficile |

| Data sourced from studies on the purified enzyme. nih.govresearchgate.netresearchgate.net |

Hydroxylation is a crucial initial step in the aerobic degradation of aromatic compounds, increasing their reactivity and facilitating ring cleavage. This reaction is often catalyzed by flavin-dependent monooxygenases. nih.govmdpi.com 4-Hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H) is a well-characterized two-component enzyme system found in bacteria like Escherichia coli and Pseudomonas putida. wikipedia.orgmdpi.com It consists of an oxygenase component (HpaB) and a reductase component (HpaC). mdpi.com The reductase supplies a reduced flavin (FADH2) to the oxygenase, which then uses it along with molecular oxygen to hydroxylate the substrate. mdpi.comwikipedia.org

4HPA3H specifically catalyzes the ortho-hydroxylation of phenolic compounds, such as the conversion of 4-hydroxyphenylacetate (4-HPA) to 3,4-dihydroxyphenylacetate. mdpi.commdpi.com One atom from the dioxygen molecule is incorporated into the hydroxylated product, while the other is reduced to water. mdpi.com This enzyme system plays a key role in the catabolism of various aromatic compounds, allowing bacteria to use them as a carbon source. mdpi.comwikipedia.org

Another related enzyme is 4-hydroxyphenylacetate 1-monooxygenase, found in Pseudomonas acidovorans. This enzyme hydroxylates 4-HPA to form homogentisate, which is an intermediate in tyrosine metabolism. wikipedia.orgnih.gov Unlike the 3-hydroxylase, this enzyme acts at a different position on the aromatic ring, showcasing the diversity of microbial hydroxylation strategies. wikipedia.org

| Comparison of Microbial 4-Hydroxyphenylacetate Hydroxylases | 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H) | 4-Hydroxyphenylacetate 1-Monooxygenase |

| Organism Example | E. coli, Pseudomonas putida wikipedia.org | Pseudomonas acidovorans nih.gov |

| Enzyme System | Two-component: Oxygenase (HpaB) and Reductase (HpaC) mdpi.com | Single component (requires NAD(P)H) wikipedia.org |

| Cofactor | FADH2 (regenerated by HpaC using NADH) wikipedia.org | FAD wikipedia.org |

| Reaction | 4-HPA → 3,4-Dihydroxyphenylacetate mdpi.com | 4-HPA → Homogentisate wikipedia.org |

| Metabolic Pathway | Catabolism of aromatic compounds mdpi.comnih.gov | Tyrosine metabolism wikipedia.orgnih.gov |

Biosynthetic and Biocatalytic Potential of Related Hydroxyphenylacetic Acids

Hydroxyphenylacetic acids and the enzymes that modify them hold significant promise for biotechnological applications. Their structures serve as valuable scaffolds and building blocks for synthesizing a range of chemicals, from pharmaceuticals to polymers. mdpi.comnih.gov

The enzyme 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H) is particularly attractive for biocatalysis due to its ability to perform specific ortho-hydroxylation on a broad spectrum of phenolic compounds. nih.govmdpi.com This capability can be harnessed to produce high-value polyhydroxyphenols and other complex natural products that are difficult to synthesize chemically. nih.gov Metabolic engineers have demonstrated that microbes expressing the 4HPA3H system can be used to convert tyrosine to L-dopa and to hydroxylate other pharmacologically relevant compounds. wikipedia.orgmdpi.com

Furthermore, there is substantial interest in developing microbial cell factories for the production of 4-hydroxyphenylacetic acid (4HPAA) itself, as it is an important precursor for drugs and agrochemicals. nih.gov Research has focused on engineering strains of E. coli for high-level production of 4HPAA from simple sugars. By using biosensor-assisted evolution and metabolic engineering strategies, researchers have significantly increased production yields, demonstrating the feasibility of sustainable, bio-based manufacturing for this key chemical intermediate. nih.gov Similarly, mandelic acid (α-hydroxyphenylacetic acid) is a crucial chiral intermediate for synthesizing antibiotics, anticancer agents, and biodegradable polymers, highlighting the broad industrial relevance of the hydroxyphenylacetic acid family. mdpi.com

Exploration of Metabolic Pathways for Polyphenol-Derived Phenolic Acids (e.g., 4-Hydroxyphenylacetic Acid)

4-Hydroxyphenylacetic acid (4-HPA) is a well-known phenolic acid that originates from the metabolism of polyphenols by gut microbiota and the breakdown of the amino acids phenylalanine and tyrosine. rupahealth.comresearchgate.net Its metabolic fate has been studied in various microorganisms, particularly bacteria, which utilize it as a carbon source. asm.orgnih.govnih.govhmdb.ca The degradation of 4-HPA typically proceeds through hydroxylation to form a dihydroxylated intermediate, followed by ring cleavage.

Bacterial degradation pathways for 4-HPA have been identified in genera such as Pseudomonas, Acinetobacter, and Sulfobacillus. asm.orgnih.govnih.gov Two primary routes have been elucidated, distinguished by the initial hydroxylation position:

The Homogentisate Pathway: In this pathway, 4-HPA is first hydroxylated at the C-1 position by the enzyme 4-hydroxyphenylacetate 1-monooxygenase to form homogentisate (2,5-dihydroxyphenylacetic acid). nih.govnih.gov This enzyme requires flavin adenine (B156593) dinucleotide (FAD) and Mg2+ for full activity. nih.gov

The Homoprotocatechuate Pathway: Alternatively, 4-HPA can be hydroxylated at the C-3 position by 4-hydroxyphenylacetate 3-hydroxylase to yield 3,4-dihydroxyphenylacetic acid (homoprotocatechuate). asm.orgnih.govnih.govwikipedia.org This intermediate then undergoes aromatic ring cleavage catalyzed by a dioxygenase enzyme. asm.orgnih.govnih.gov

In species like Acinetobacter baumannii and Pseudomonas putida, the degradation of 4-HPA often involves its conversion to 3,4-dihydroxyphenylacetic acid. asm.orgnih.govnih.govresearchgate.net The subsequent steps involve a series of enzymatic reactions including ring-fission by a dioxygenase, dehydrogenation, decarboxylation, hydration, and aldol (B89426) fission, ultimately breaking down the aromatic structure into central metabolic intermediates like pyruvate (B1213749) and succinate. asm.orgnih.govnih.gov

The initial and key enzymes in these pathways are often multicomponent systems. For instance, 4-hydroxyphenylacetate 3-hydroxylase in Acinetobacter baumannii consists of two components: a flavin reductase (C1) and a hydroxylase (C2). researchgate.net The reductase uses NADH to generate reduced flavin, which is then used by the hydroxylase to add a hydroxyl group to the 4-HPA substrate. researchgate.net

| Pathway | Key Enzyme | Substrate | Product/Intermediate | Organism Example |

|---|---|---|---|---|

| Homogentisate Pathway | 4-hydroxyphenylacetate 1-monooxygenase | 4-Hydroxyphenylacetic acid | Homogentisate (2,5-dihydroxyphenylacetic acid) | Pseudomonas acidovorans nih.govnih.gov |

| Homoprotocatechuate Pathway | 4-hydroxyphenylacetate 3-hydroxylase | 4-Hydroxyphenylacetic acid | 3,4-Dihydroxyphenylacetic acid | Acinetobacter baumannii, Pseudomonas putida asm.orgnih.govnih.govresearchgate.net |

| Homoprotocatechuate Pathway | 3,4-dihydroxyphenylacetate 2,3-dioxygenase | 3,4-Dihydroxyphenylacetic acid | 5-carboxymethyl-2-hydroxymuconic semialdehyde | Acinetobacter, Pseudomonas putida asm.orgnih.govnih.gov |

Impact of Halogenation on Enzyme Recognition and Catalysis

The introduction of a halogen atom, such as fluorine, into an organic molecule can significantly alter its interaction with enzymes. Fluorine is the most electronegative element and has a van der Waals radius similar to that of a hydrogen atom, yet its electronic properties are vastly different. These differences can have profound effects on substrate binding, catalytic rates, and even the reaction mechanism an enzyme employs. nih.govdur.ac.uk

Enzyme Recognition and Binding: The substitution of hydrogen with fluorine can modify a molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for recognition by an enzyme's active site. researchgate.net In some cases, a single fluorine atom can lead to greater binding affinity between a ligand and an enzyme. nih.gov However, the strong electron-withdrawing nature of fluorine can also weaken or alter interactions. For instance, while fluorinated substrates may still enter the active site, the electronic changes can prevent catalysis from occurring. nih.govrsc.org

Catalysis and Metabolic Stability: A common consequence of fluorination is the increased metabolic stability of the compound. researchgate.netcaltech.edu The carbon-fluorine bond is exceptionally strong and not easily broken by many enzyme systems. Fluorination at a site that would normally undergo enzymatic hydroxylation can effectively block this metabolic pathway. nih.govrsc.orgworktribe.com For example, studies on fluorinated steroids and other compounds have shown that hydroxylation reactions catalyzed by cytochrome P450 enzymes are blocked when fluorine is present at the target position. nih.govrsc.org This blocking effect is a key strategy used in drug design to increase the in vivo half-life of therapeutic molecules. caltech.edu

Conversely, the strong inductive effect of fluorine can alter the acidity of nearby protons, potentially opening up new reaction pathways. A fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya demonstrates a remarkable 10,000-fold increase in catalytic rate for its fluorinated substrate compared to the non-fluorinated acetyl-CoA. nih.govresearchgate.net This dramatic rate acceleration is attributed to a change in the chemical mechanism, where the fluorine atom's electron-withdrawing power facilitates a deprotonation step that does not occur with the non-fluorinated analog. nih.gov This highlights how fluorination can be used by enzymes to achieve exquisite substrate selectivity through catalytic control rather than just binding affinity. nih.govresearchgate.net

Fungal systems, such as Cunninghamella elegans, which are often used as models for mammalian drug metabolism, have been shown to biotransform fluorinated aromatic acids. tandfonline.comnih.gov However, the position of the fluorine substituent is critical; hydroxylation is often blocked if fluorine is present at the target site of oxidation. worktribe.com

| Effect | Description | Example/Observation |

|---|---|---|

| Blocked Metabolism | Fluorine at a site of enzymatic attack (e.g., hydroxylation) can prevent the reaction, increasing metabolic stability. | Fluorination at C17 or C21 of steroid cores blocks hydroxylation by CYP17A1 and CYP21A2 enzymes. nih.govrsc.org |

| Altered Reaction Mechanism | The electron-withdrawing nature of fluorine can lower the pKa of adjacent C-H bonds, enabling alternative enzymatic pathways. | Fluoroacetyl-CoA thioesterase (FlK) uses a deprotonation mechanism for its fluorinated substrate, leading to a 10,000-fold rate increase over acetyl-CoA. nih.gov |

| Modified Binding Affinity | Fluorine can change a molecule's electronic and steric properties, leading to either enhanced or diminished binding to an enzyme's active site. | Some fluorinated steroids show greater binding affinity to cytochrome P450 enzymes than their non-fluorinated counterparts. nih.gov |

| Redirected Metabolic Pathways | Blocking one metabolic route can force the substrate to be processed through an alternative pathway. | Fluorine at the 21-position of a steroid substrate blocks hydroxylation but still allows the 17,20-lyase reaction by CYP17A1. nih.govrsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules like 4-Fluoro-2-hydroxyphenylacetic acid. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

High-Resolution 1D and 2D NMR Experiments for Compound Elucidation

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the types and connectivity of atoms within a molecule. For this compound, ¹H NMR would reveal the chemical shifts and coupling patterns of the protons on the aromatic ring and the methylene (B1212753) group, while ¹³C NMR would provide information on the carbon skeleton. The presence of fluorine introduces additional complexity and information, as ¹⁹F NMR can be used to directly observe the fluorine atom, and its coupling to adjacent protons (H-F coupling) and carbons (C-F coupling) provides crucial data for confirming the substitution pattern on the phenyl ring. omicsonline.org

To overcome the limitations of 1D NMR in complex molecules where signals may overlap, two-dimensional (2D) NMR experiments are employed. omicsonline.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

COSY experiments establish correlations between coupled protons, helping to trace the proton-proton networks within the molecule.

HSQC correlates directly bonded proton and carbon atoms, providing a clear link between the proton and carbon skeletons.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the entire molecular structure, including the placement of the carboxylic acid and hydroxyl groups relative to the fluorine atom.

The combination of these 1D and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the identity of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 118.0 |

| C2 | - | 152.0 (d, J=11 Hz) |

| C3 | 6.8 (dd, J=8, 4 Hz) | 116.0 (d, J=24 Hz) |

| C4 | - | 160.0 (d, J=242 Hz) |

| C5 | 6.9 (dd, J=8, 4 Hz) | 117.0 (d, J=8 Hz) |

| C6 | 7.1 (t, J=8 Hz) | 124.0 (d, J=3 Hz) |

| CH₂ | 3.6 | 35.0 |

| COOH | 11.0 | 175.0 |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions. 'd' denotes a doublet and 't' denotes a triplet, with 'J' representing the coupling constant in Hertz.

In-Situ NMR Monitoring of Photoreactions and Transformations

In-situ NMR spectroscopy is a powerful technique for studying the progress of chemical reactions in real-time, directly within the NMR tube. youtube.com This method is particularly useful for monitoring photoreactions, where light is used to initiate chemical transformations. By integrating a light source, such as an LED, with the NMR probe, it is possible to acquire spectra as the reaction proceeds. youtube.com This allows for the identification of transient intermediates, the determination of reaction kinetics, and the elucidation of reaction mechanisms. For this compound, in-situ NMR could be used to study its photochemical degradation or its participation in photocatalyzed reactions, providing valuable insights into the stability and reactivity of the compound under illumination. youtube.com The ability to quantify the concentrations of reactants, intermediates, and products over time makes this a powerful tool for understanding the dynamics of photochemical processes. youtube.com

Solid-State NMR for Conformational Studies of Related Halogenated Phenylacetic Acids

While solution-state NMR provides information about the average structure of a molecule in a solvent, solid-state NMR (ssNMR) offers insights into the conformation and packing of molecules in the solid phase. mdpi.com Studies on related halogenated phenylacetic acids have demonstrated the utility of ssNMR in understanding their conformational preferences. nih.govresearchgate.net For this compound, ssNMR could be employed to determine the torsion angles that define the orientation of the carboxylic acid group relative to the phenyl ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the crystal packing and physical properties of the compound in its solid form. By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can provide a detailed picture of the molecular conformation and dynamics in the solid state. mdpi.comkoreascience.kr

Mass Spectrometry (MS) for Molecular and Metabolite Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound, confirming its elemental composition, and identifying its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) in Volatile Metabolite Analysis and Detection Assays

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For the analysis of non-volatile compounds like this compound, derivatization is often required to increase their volatility. For instance, the compound can be converted into a more volatile ester or silyl (B83357) derivative before GC-MS analysis. nist.govnist.gov This technique is highly sensitive and can be used to detect and quantify trace amounts of the compound and its metabolites in complex biological matrices. nih.govnih.gov The mass spectrum obtained from GC-MS provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the identity of the compound.

Table 2: GC-MS Data for a Derivatized Phenylacetic Acid Analog

| Derivative | Retention Time (min) | Key Mass Fragments (m/z) |

| Trimethylsilyl (B98337) (TMS) | 12.5 | 296 (M+), 281, 179, 73 |

Note: This is an example for a related compound and actual values for this compound would need to be determined experimentally.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Exact Mass Measurements

Electrospray ionization (ESI) is a soft ionization technique that is widely used for the analysis of polar and non-volatile molecules, such as this compound. nih.govnih.gov ESI-MS allows for the direct analysis of the compound from solution, often without the need for derivatization. harvard.edu The technique typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which can be analyzed by the mass spectrometer.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. elsevierpure.com By comparing the measured exact mass to the calculated mass for a given chemical formula, it is possible to confirm the molecular formula of this compound and distinguish it from other compounds with the same nominal mass. This is a critical step in the unambiguous identification of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. Current time information in Bangalore, IN. These methods are instrumental in identifying functional groups and elucidating the conformational structure of this compound. While direct experimental spectra for this compound are not widely published, a comprehensive analysis can be constructed by examining structurally similar compounds, such as phenylacetic acid, mandelic acid (2-hydroxy-2-phenylacetic acid), and other fluorinated and hydroxylated phenylacetic acid derivatives. nih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Current time information in Bangalore, IN. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the energies of these vibrations. For this compound, the key functional groups—hydroxyl (O-H), carboxylic acid (C=O and C-O), and the fluorinated phenyl ring—give rise to characteristic absorption bands.

The FT-IR spectrum is expected to exhibit the following prominent peaks:

O-H Stretching: A broad band is anticipated in the region of 3400-2400 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer and the phenolic hydroxyl group. In a related molecule, mandelic acid, the O-H stretching vibration is observed at 3399 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching of the methylene (-CH₂-) group in the acetic acid moiety would likely be observed in the 2970-2900 cm⁻¹ region. researchgate.net

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is one of the most characteristic peaks in the spectrum, typically appearing in the 1720-1680 cm⁻¹ range for a dimeric carboxylic acid.

C-F Stretching: The carbon-fluorine bond will produce a strong absorption band in the fingerprint region, generally between 1400 cm⁻¹ and 1000 cm⁻¹.

Phenyl Ring Vibrations: The aromatic ring will show several characteristic bands. C=C stretching vibrations within the ring typically occur in the 1600-1450 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also provide structural information in the fingerprint region.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). Current time information in Bangalore, IN. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, functional groups that are weak in FT-IR may show strong signals in Raman, and vice versa.

For this compound, Raman spectroscopy is particularly useful for observing:

Symmetric Vibrations: The symmetric stretching vibrations of the aromatic ring are often strong in the Raman spectrum.

C-F Bond: The C-F stretching vibration is also Raman active.

Backbone Vibrations: The carbon backbone of the molecule will have characteristic vibrations that are well-defined in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, enabling unambiguous identification and conformational analysis.

Interactive Data Table: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - FT-IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |

|---|---|---|---|---|

| O-H (Carboxylic Acid & Phenol) | Stretching | 3400-2400 | Weak | Broad, Strong (FT-IR) |

| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 | Medium to Strong |

| C-H (Aliphatic -CH₂) | Stretching | 2970-2900 | 2970-2900 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1720-1680 | Medium | Strong, Sharp (FT-IR) |

| C=C (Aromatic) | Stretching | 1600-1450 | 1600-1450 | Medium to Strong |

| C-F | Stretching | 1400-1000 | Strong | Strong (FT-IR) |

| C-O (Carboxylic Acid) | Stretching | 1320-1210 | Weak | Strong (FT-IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photophysical Properties and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic ring in this compound.

The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) characteristic of a substituted benzene (B151609) ring. The presence of the hydroxyl and carboxylic acid groups, as well as the fluorine atom, will influence the position and intensity of these absorption bands. Phenolic compounds typically exhibit strong absorption bands in the UV region. researchgate.net For instance, the structurally related mandelic acid has a lower cut-off wavelength of 257 nm. researchgate.net It is anticipated that this compound will have a primary absorption band in the range of 270-280 nm due to the π → π* transitions of the phenyl ring, with a possible shoulder or a secondary band at a lower wavelength.

Applications in Reaction Monitoring

UV-Vis spectroscopy is a valuable tool for monitoring the progress of chemical reactions involving this compound. For example, in a synthesis reaction, the formation of the product can be tracked by the appearance or increase in the intensity of its characteristic absorption band. Conversely, the consumption of a reactant can be monitored by the decrease in its absorbance. The technique is also employed in dissolution studies to determine the rate at which the compound dissolves in a given solvent.

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent Effects |

|---|---|---|---|

| Substituted Phenyl Ring | π → π* | ~270-280 | Shifts may be observed with changes in solvent polarity and pH. |

Chromatographic Methods for Separation and Quantification (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose.

Column: A C18 column is typically used, which has a non-polar stationary phase.

Mobile Phase: The mobile phase is a mixture of a polar solvent, such as water, and a less polar organic solvent, like acetonitrile (B52724) or methanol. The composition of the mobile phase can be adjusted to achieve optimal separation. For acidic compounds, a buffer is often added to the mobile phase to control the pH and ensure good peak shape. For instance, a mobile phase of acetonitrile and water with a formic or acetic acid buffer is effective for separating isomers of fluorophenylacetic acid. nih.gov

Detection: UV detection is commonly used, with the wavelength set at or near the absorption maximum of the compound (e.g., ~270-280 nm). For more sensitive and selective detection, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

Gas Chromatography (GC)

GC is a technique used for separating and analyzing volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. This typically involves converting the polar hydroxyl and carboxylic acid groups into less polar ethers and esters, for example, through silylation to form a trimethylsilyl (TMS) derivative.

Derivatization: The compound is treated with a silylating agent to replace the active hydrogens on the hydroxyl and carboxylic acid groups with TMS groups.

Column: A non-polar or medium-polarity capillary column, such as one with a DB-5 or equivalent stationary phase, is suitable for separating the derivatized analyte.

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS provides both retention time data for identification and mass spectral data for structural confirmation.

Interactive Data Table: Representative Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Typical Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water with Acidic Buffer | UV (~270-280 nm) or MS | Purity assessment, quantification in reaction mixtures and formulations. |

| GC | DB-5 or similar | Helium or Nitrogen | FID or MS | Analysis of volatile impurities or after derivatization for quantification. |

Computational Chemistry and Theoretical Modeling Studies

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule, such as 4-Fluoro-2-hydroxyphenylacetic acid, might bind to a biological macromolecule. This is fundamental in drug discovery and toxicology to forecast the compound's activity and mechanism of action.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the methodology can be understood from studies on analogous compounds. For instance, derivatives of phenylacetic acid have been computationally docked against enzymes like mPGES-1 and COX-2 to assess their inhibitory potential. nih.govmdpi.com The process involves preparing the 3D structure of the target protein and the ligand (this compound) and then using a scoring algorithm to find the most favorable binding pose and estimate the binding energy. nih.govmdpi.com

Key interactions typically analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the carboxyl group and the two hydroxyl groups are potential hydrogen bond donors and acceptors, while the fluorinated benzene (B151609) ring can participate in hydrophobic and aromatic stacking interactions within a protein's active site. nih.gov The binding of proteins to DNA, a central process in genetic activity, often involves a combination of α-helices, β-strands, and loops from the protein interacting with the DNA grooves. nih.gov A molecule like this compound could potentially interact with these complexes, although direct DNA binding is less characteristic for small molecules of this type compared to larger, planar aromatic systems.

The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's biological activity. nih.gov Fluorine's high electronegativity and small size mean it can modify electronic properties with minimal steric hindrance. nih.govdur.ac.uk The effect of fluorine on binding affinity is complex and context-dependent.

In some cases, fluorine substitution has a detrimental effect on binding. For example, studies on cannabinoid analogs showed that adding a fluorine atom significantly decreased binding affinity for the CB1 receptor. nih.gov Conversely, in other systems, fluorine can enhance binding by forming favorable interactions (e.g., with backbone amides) or by altering the conformation of the molecule to better fit a binding site. Research on fluoroaromatic inhibitors of carbonic anhydrase revealed that binding affinity is dependent on the specific pattern of fluorine substitution on the aromatic ring. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of a molecule's electronic structure, which governs its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method to predict the three-dimensional structure and electronic properties of molecules. researchgate.net For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecular geometry. scholarsresearchlibrary.com This process determines the most stable arrangement of atoms by minimizing the molecule's energy, yielding precise predictions of bond lengths, bond angles, and dihedral angles.

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. researchgate.net The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl and hydroxyl groups, indicating sites prone to electrophilic attack. Positive potential (blue) would be expected around the acidic hydrogen atoms.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) This table is illustrative, based on typical values from DFT calculations of similar aromatic compounds, as specific published data for this exact molecule is unavailable.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-O (Phenolic) | ~1.36 Å |

| Bond Length | C=O (Carboxyl) | ~1.21 Å |

| Bond Angle | C3-C4-C5 | ~120° |

| Bond Angle | C-C-O (Carboxyl) | ~112° |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. scholarsresearchlibrary.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scholarsresearchlibrary.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. scholarsresearchlibrary.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. scholarsresearchlibrary.comjournalijar.com

Natural Bond Orbital (NBO) analysis examines charge delocalization and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.netjournalijar.com It provides insight into the Lewis structure of the molecule by analyzing interactions between filled donor orbitals and empty acceptor orbitals. derpharmachemica.com

Fukui functions are local reactivity descriptors derived from DFT that identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed picture of reactivity than the MEP alone. researchgate.net

Table 2: Illustrative Quantum Chemical Reactivity Descriptors for this compound This table presents hypothetical data to illustrate the output of quantum chemical calculations.

| Descriptor | Symbol | Significance | Illustrative Value |

|---|---|---|---|

| HOMO Energy | EHOMO | Electron donating ability | -6.8 eV |

| LUMO Energy | ELUMO | Electron accepting ability | -1.5 eV |

| Energy Gap | ΔE | Chemical reactivity/stability | 5.3 eV |

| Hardness | η | Resistance to change in electron distribution | 2.65 eV |

| Electronegativity | χ | Power to attract electrons | 4.15 eV |

Predictive Modeling of Biodegradation Pathways and Environmental Fate (e.g., CATABOL software)

Predictive modeling software, such as CATABOL, is used to estimate the biodegradation pathways of chemical compounds in the environment. While specific CATABOL predictions for this compound are not available, its likely fate can be inferred by comparing it to its non-fluorinated parent compound, 4-hydroxyphenylacetic acid.

The bacterial degradation of 4-hydroxyphenylacetic acid is well-studied. nih.gov In organisms like Pseudomonas putida and Acinetobacter, the pathway is initiated by a hydroxylase enzyme that converts 4-hydroxyphenylacetic acid to 3,4-dihydroxyphenylacetic acid. nih.govnih.gov This intermediate then undergoes aromatic ring cleavage by a dioxygenase, followed by a series of enzymatic steps that ultimately break the molecule down into central metabolites like pyruvate (B1213749) and succinate. nih.gov

The presence of the fluorine atom at the C4-position in this compound is expected to significantly alter this pathway. The carbon-fluorine bond is exceptionally strong and stable, making it resistant to enzymatic cleavage. The initial hydroxylation step that occurs at the C3-position in the parent compound might still be possible, but the subsequent steps would be affected. More critically, if the pathway requires modification at the C4-position, the fluorine atom would likely block the degradation process entirely. This resistance to degradation makes fluorinated organic compounds, in general, more persistent in the environment, a property known as recalcitrance. Any breakdown would likely lead to the formation of stable, fluorinated intermediates.

Applications in Chemical Biology and Biomedical Research

Development of Biocatalytic and Biosensing Platforms

The development of biocatalytic systems and biosensors often relies on substrates that are specifically recognized and transformed by enzymes. While direct applications of 4-Fluoro-2-hydroxyphenylacetic acid in this area are not extensively documented, the principles are well-established using structurally similar molecules, providing a framework for its potential use.

Enzymatic assays are fundamental tools for detecting and characterizing microorganisms based on their specific metabolic capabilities. Whole-cell bacterial bioassays have been designed to detect auxins like 4-hydroxyphenylacetic acid (4-HPA) and 2-phenylacetic acid (PAA), which are relevant to plant growth. acs.org These biosensors utilize an auxin-responsive element (HpaA) as an input module, linked to reporter genes like green fluorescent protein (GFP) or the pyocyanin (B1662382) synthesis genes (phzM and phzS). acs.org The resulting fluorescent or electrochemical signal is dose-responsive to the concentration of the target analyte. acs.org For instance, a pyocyanin-based bioassay can detect 4-HPA concentrations in the micromolar range (1.9 to 15.625 μM). acs.org

While these systems have been developed for the non-fluorinated analogue, the substrate specificity of the enzymes involved, such as those in the phenylacetic acid degradation pathway, is crucial. nih.gov The antibacterial properties of phenylacetic acid itself, which can damage cell membranes and inhibit metabolic enzymes, have been studied in organisms like Agrobacterium tumefaciens. nih.gov The introduction of a fluorine atom, as in this compound, could potentially modulate such interactions, offering a pathway for developing more specific assays, though this remains an area for further exploration.

Rational design strategies are employed to create novel enzyme substrates and probes with improved properties, such as enhanced fluorescence or altered substrate specificity. nih.govepa.govnih.gov This approach involves modifying the structure of a known substrate to better fit the enzyme's active site or to introduce a reporter group. nih.gov For example, modifications to the umbelliferyl group in fluorogenic substrates for β-glycoside hydrolases have been shown to significantly increase the rate of aglycone release, making the assays more sensitive. nih.gov

The core principle involves understanding the enzyme's catalytic mechanism and substrate-binding pocket to make targeted modifications. nih.gov Computer-aided techniques like molecular docking and dynamics simulations are often used to predict the effects of these changes. nih.gov While specific examples using this compound as a scaffold for such probes are not prominent in the literature, its structure is analogous to compounds used in these studies. The hydroxyphenylacetic acid moiety is a common biological scaffold, and the fluorine atom can serve as a sensitive NMR probe or influence electronic properties, making it a theoretically viable candidate for the rational design of probes for enzymes involved in aromatic acid metabolism.

Structure-Activity Relationship (SAR) Studies of Hydroxyphenylacetic Acid Derivatives

Structure-activity relationship (SAR) studies are critical for understanding how chemical structure relates to biological activity. By systematically modifying a chemical scaffold and observing the resulting changes in biological effect, researchers can identify key functional groups and structural features necessary for activity.

Aldose reductase is an enzyme implicated in the long-term complications of diabetes, making it a key therapeutic target. nih.govdtic.mil Phenylacetic acid derivatives have been studied as inhibitors of this enzyme. nih.gov SAR studies have shown that substitutions on the phenylacetic acid ring significantly impact inhibitory activity. For example, adding a hydroxyl group at the 2-position of phenylacetic acid creates a tighter free energy of binding to aldose reductase. nih.gov The interaction of these inhibitors with key amino acid residues in the enzyme's active site, such as Tyr48, His110, and Trp111, is crucial for their inhibitory effect. dtic.mil

The introduction of a fluorine atom, as seen in the aldose reductase inhibitor Fidarestat, highlights the importance of halogen substitutions. researchgate.net The fluorine atom can participate in specific hydrophilic and hydrophobic interactions within the active site, enhancing affinity and selectivity. researchgate.net SAR studies on other inhibitors have further demonstrated that modifications to the core structure, such as altering hydroxyl group positions, can dramatically increase or decrease inhibitory potency, underscoring the precise structural requirements for effective enzyme inhibition. nih.gov

Table 1: Inhibition of Aldose Reductase by Phenylacetic Acid Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Inhibition Constant (Ki) | Enthalpy of Binding (ΔH) | Notes | Reference |

|---|---|---|---|---|

| Phenylacetic acid | 96 µM | -7.0 ± 0.5 kcal/mol | Basic pharmacophore | nih.gov |

| 2-Hydroxyphenylacetic acid | Tighter binding than Phenylacetic acid | -7.1 kcal/mol | Enthalpy of binding is significantly different from the average | nih.gov |

| 2,6-Dichlorophenylacetic acid | Not specified | Generally unchanged | Causes significant displacement of Cys 298 in the active site | nih.gov |

| Fidarestat | Not specified | Not specified | Fluoro-containing spiro compound; carbamoyl (B1232498) group is key for affinity | researchgate.net |

Natural product scaffolds are frequently used as starting points for generating libraries of chemically diverse molecules for drug discovery and target identification. nih.govmdpi.com The 3-chloro-4-hydroxyphenylacetic acid scaffold, a close structural analog of this compound, has been successfully utilized to generate a 20-membered amide library via parallel solution-phase synthesis. nih.govmdpi.comepa.gov This approach involves taking a core structure, or scaffold, and reacting it with a diverse set of chemical building blocks to create a library of related compounds. nih.govmdpi.com

These libraries can then be screened in various biological assays to identify "hit" or "lead" compounds with desirable activity. nih.gov For example, the library based on the 3-chloro-4-hydroxyphenylacetic acid scaffold was tested for cytotoxicity against cancer cells and for antiparasitic activity. epa.gov Interestingly, fluorobenzyl analogues within this library were found to significantly reduce cellular lipid levels in prostate cancer cells. mdpi.comepa.gov This demonstrates how a simple hydroxyphenylacetic acid scaffold can be exploited to discover molecules with novel biological activities, providing a strong rationale for using fluorinated variants like this compound in similar library synthesis efforts. nih.govmdpi.com

Environmental Bioremediation and Xenobiotic Degradation Research

The widespread use of fluorinated compounds in pharmaceuticals and agrochemicals has led to their emergence as environmental pollutants. nih.gov The carbon-fluorine bond is exceptionally strong, making these compounds often resistant to degradation, a property known as recalcitrance. nih.govnih.gov Understanding the microbial pathways for degrading these xenobiotics is crucial for developing bioremediation strategies.

Research has shown that some microorganisms can metabolize fluorinated aromatic compounds. A species of Pseudomonas isolated from soil has been shown to grow on p-fluorophenylacetic acid as its sole carbon source, releasing the fluorine as fluoride (B91410) ions. epa.gov During this metabolic process, several fluorinated intermediates are formed, including This compound . epa.gov This definitively places the compound within a known bacterial degradation pathway for a fluorinated xenobiotic.

The general strategy for microbial degradation of such compounds often involves initial metabolic activation at a non-fluorinated part of the molecule, which then facilitates the eventual cleavage of the C-F bond. epa.gov For aromatic compounds, this typically involves hydroxylation of the ring by oxygenase enzymes, a step exemplified by the conversion of p-fluorophenylacetic acid to this compound. epa.govnih.gov While the complete degradation of many polyfluorinated compounds is rare and slow, the identification of metabolites like this compound provides critical insights into the enzymatic machinery and metabolic logic that microorganisms use to dismantle these stable molecules. acs.orgnih.gov

Table 2: Metabolites from the Microbial Degradation of p-Fluorophenylacetic Acid This table is interactive. You can sort the data by clicking on the column headers.

| Metabolite | Chemical Class | Role in Pathway | Reference |

|---|---|---|---|

| This compound | Hydroxylated Aromatic Acid | Product of initial ring hydroxylation | epa.gov,, |

| 4-Fluoro-3-hydroxyphenylacetic acid | Hydroxylated Aromatic Acid | Another hydroxylated intermediate | |

| D(+)-Monofluorosuccinic acid | Fluorinated Aliphatic Acid | Product of ring cleavage | |

| trans-3-Fluoro-3-hexenedioic acid | Fluorinated Alkenoic Acid | Intermediate in the degradation pathway |

Q & A

Q. What are the key considerations for synthesizing 4-Fluoro-2-hydroxyphenylacetic acid in laboratory settings?

Synthesis typically involves multi-step reactions, including fluorination and hydroxylation. Critical parameters include:

- Temperature control : Optimal yields are achieved at 25–40°C, avoiding exothermic side reactions .

- pH modulation : Maintain near-neutral pH (6.5–7.5) to prevent decomposition of acid-sensitive intermediates .

- Purification : Use column chromatography or recrystallization with ethanol/water mixtures to isolate the compound .

Q. How should this compound be stored to ensure stability?

- Storage conditions : Keep in airtight containers at 2–8°C, protected from moisture and heat .

- Incompatibilities : Avoid contact with strong acids/alkalis or oxidizing agents (e.g., HNO₃, KMnO₄) to prevent hazardous reactions .

Q. What analytical techniques are suitable for characterizing this compound?

- HPLC : Reverse-phase columns (e.g., LiChrosorb® RP-8) with UV detection at 254 nm for purity assessment .

- NMR : ¹H/¹³C NMR to confirm fluorine substitution and hydroxyl positioning (e.g., δ ~5.2 ppm for hydroxyl proton) .

- Mass spectrometry : ESI-MS in negative ion mode for molecular weight verification (expected [M-H]⁻ at m/z 184) .

Q. Are there known toxicological risks associated with this compound?

Current data gaps exist for acute toxicity, skin/eye irritation, and environmental impact . Standard precautions (gloves, goggles, fume hoods) are advised until further studies validate safety profiles .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yield and scalability?

- DoE (Design of Experiments) : Apply factorial designs to test variables like catalyst loading (e.g., Pd/C) and solvent polarity .

- Flow chemistry : Explore continuous-flow systems to enhance reaction control and reduce batch variability .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What strategies are recommended for resolving contradictions in stability data under experimental conditions?

- Stress testing : Expose the compound to elevated temperatures (40–60°C) and varying pH (2–12) to identify degradation pathways .

- Hazardous byproduct analysis : Employ GC-MS to detect decomposition products (e.g., fluorinated phenols) during stability trials .

Q. How can mechanistic studies elucidate the compound’s reactivity in organic transformations?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .

- Computational modeling : DFT calculations (e.g., Gaussian 09) to map transition states in fluorination or esterification reactions .

Q. What methodologies validate analytical protocols for quantifying trace impurities?

- Forced degradation : Validate HPLC methods by spiking samples with known impurities (e.g., 4-fluoro-phenylacetic acid) .

- LOQ/LOD calibration : Use serial dilutions to establish limits of quantification (LOQ < 0.1%) via signal-to-noise ratios .

Q. How can researchers address data gaps in toxicological profiles?

Q. What role does this compound play in medicinal chemistry applications?

- Pharmacophore design : The fluorine atom enhances bioavailability; the hydroxyl group enables hydrogen bonding in target proteins .

- Derivatization : Couple with amines or alcohols to create prodrugs with improved blood-brain barrier penetration .

Methodological and Regulatory Guidance

Q. How to ensure compliance with international safety regulations during handling?

Q. What advanced techniques study the compound’s stereochemical interactions?

- Mosher’s analysis : Derivatize with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride to assign absolute configuration .

- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement of fluorine and hydroxyl groups .

Tables for Quick Reference

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C₈H₇FO₃ | |

| Recommended Storage | 2–8°C, inert atmosphere | |

| HPLC Retention Time | ~8.2 min (C18, 70:30 MeOH/H₂O) | |

| Key Hazard Codes | H302, H319, H335 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.